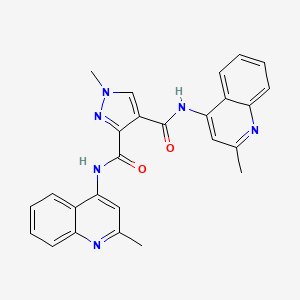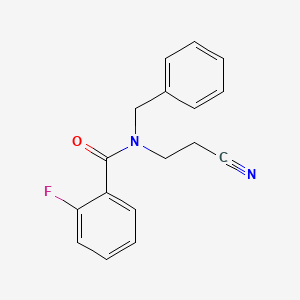
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide, also known as IQ-1, is a synthetic compound that has been widely used in scientific research. IQ-1 is a potent and selective inhibitor of the β-catenin/T-cell factor (TCF) pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide inhibits the β-catenin/TCF pathway by binding to the TCF transcription factor and preventing its interaction with β-catenin. This leads to the downregulation of β-catenin target genes, which are involved in cell proliferation and survival. This compound has been shown to be a potent and selective inhibitor of the β-catenin/TCF pathway, with minimal off-target effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the cell type and disease model used. In cancer cells, this compound inhibits cell proliferation, migration, and invasion by downregulating β-catenin target genes. In osteoblasts, this compound promotes bone formation by activating the Wnt/β-catenin pathway. In Alzheimer's disease models, this compound reduces β-amyloid deposition and improves cognitive function by inhibiting the β-catenin/TCF pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has several advantages for lab experiments, including its high potency and selectivity for the β-catenin/TCF pathway, its well-characterized mechanism of action, and its ability to inhibit the pathway in a dose-dependent manner. However, this compound also has some limitations, including its poor solubility in aqueous solutions, its potential for off-target effects at high concentrations, and its limited stability in biological matrices.
Zukünftige Richtungen
There are several future directions for the use of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide in scientific research. One area of interest is the development of this compound analogs with improved solubility and stability for use in in vivo studies. Another area of interest is the use of this compound in combination with other drugs to enhance its therapeutic efficacy. Additionally, this compound could be used to study the role of the β-catenin/TCF pathway in other diseases, such as diabetes and cardiovascular disease. Overall, this compound has the potential to be a valuable tool for studying the β-catenin/TCF pathway and its role in various diseases.
Synthesemethoden
The synthesis of 1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide involves the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,4-diaminopyrazole in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-N,N'-bis(2-methyl-4-quinolinyl)-1H-pyrazole-3,4-dicarboxamide has been widely used in scientific research to study the β-catenin/TCF pathway and its role in various diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to inhibit the proliferation and migration of cancer cells by targeting the β-catenin/TCF pathway. This compound has also been used to study the effects of the β-catenin/TCF pathway on bone formation and resorption, as well as the role of this pathway in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-methyl-3-N,4-N-bis(2-methylquinolin-4-yl)pyrazole-3,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2/c1-15-12-22(17-8-4-6-10-20(17)27-15)29-25(33)19-14-32(3)31-24(19)26(34)30-23-13-16(2)28-21-11-7-5-9-18(21)23/h4-14H,1-3H3,(H,27,29,33)(H,28,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCNTLMOVDVKCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3=CN(N=C3C(=O)NC4=CC(=NC5=CC=CC=C54)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-cyclohexyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5968676.png)
![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)
![1-(2-chlorobenzyl)-4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B5968692.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-methyl-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B5968717.png)


![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)

![1-(3,3-dimethylbutanoyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5968778.png)
![N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5968784.png)
